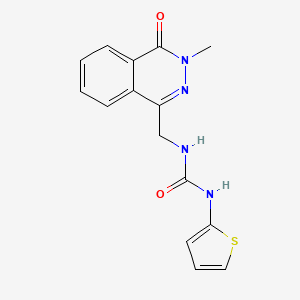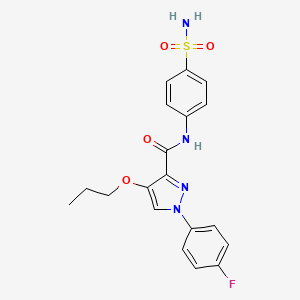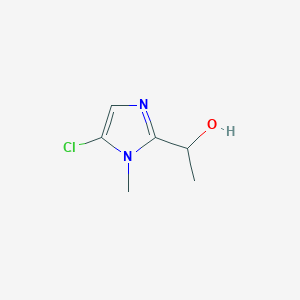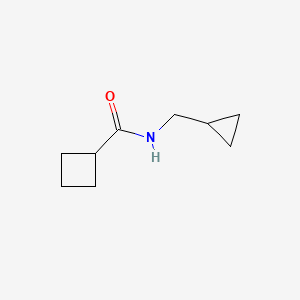
1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol” is a chemical compound with the molecular formula C14H21FN2O3S and a molecular weight of 316.39. It is structurally characterized by the presence of a 4-fluorobenzylpiperazine moiety .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step procedure . For instance, the synthesis of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives involved a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 4-fluorobenzylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of tyrosinase .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines involved intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Applications De Recherche Scientifique
Adenosine A2B Receptor Antagonists
Research has demonstrated the development of adenosine A2B receptor antagonists, which are crucial for various physiological processes. A new series of compounds was designed, synthesized, and characterized, revealing potent antagonists with subnanomolar affinity and high selectivity. These compounds, including derivatives of the target chemical structure, show promise in labeling and pharmacological applications, highlighting their utility in scientific research targeting the A2B adenosine receptors (Borrmann et al., 2009).
Antibacterial Activities
Novel piperazine derivatives have been synthesized and shown to possess antibacterial activities. The study involving the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives indicated that certain compounds exhibited significant antibacterial properties, demonstrating the potential of such chemical structures in developing new antibacterial agents (Wu Qi, 2014).
Phosphoinositide-3-Kinase Inhibitors
The compound's structure has been explored for its role in inhibiting phosphoinositide-3-kinase (PI3K), a key enzyme involved in cellular processes such as growth, proliferation, differentiation, motility, and survival. Replacement of certain moieties with aliphatic alcohols led to compounds with good in vitro efficacy, suggesting their potential in targeting PI3K for therapeutic applications (Lanman et al., 2014).
Dopamine Transporter Inhibitors
In the realm of psychostimulant abuse treatment, derivatives of the molecule have shown potential as dopamine transporter (DAT) inhibitors. One such derivative was effective in reducing the reinforcing effects of cocaine and methamphetamine in preclinical models without exhibiting psychostimulant behaviors itself, indicating its promise as a candidate for psychostimulant use disorders (Slack et al., 2019).
Anti-Malarial Agents
Certain derivatives of the compound have been identified with anti-malarial activity, underscoring the importance of specific structural features for generating activity against malaria. This research highlights the molecule's potential application in developing new anti-malarial agents (Cunico et al., 2009).
Mécanisme D'action
- In electrophilic aromatic substitution, the electrophile (our compound) replaces a hydrogen atom on the aromatic ring. The initial step involves the formation of a sigma bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. Subsequently, a proton is removed from this intermediate, yielding the substituted benzene ring .
Mode of Action
Propriétés
IUPAC Name |
1-[4-[(3-fluorophenyl)methylsulfonyl]piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O3S/c1-12(18)10-16-5-7-17(8-6-16)21(19,20)11-13-3-2-4-14(15)9-13/h2-4,9,12,18H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWHGKKQZZCWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3007334.png)
![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3007339.png)
![4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3007340.png)
![tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate](/img/structure/B3007341.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007343.png)


![(E)-3-[7-(Azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide](/img/structure/B3007348.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3007350.png)

